N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1215744-36-7
VCID: VC4341026
InChI: InChI=1S/C21H23N5O3S/c1-3-11-25-20(28)19-15(10-12-30-19)26-17(23-24-21(25)26)8-9-18(27)22-13-14-6-4-5-7-16(14)29-2/h4-7,10,12H,3,8-9,11,13H2,1-2H3,(H,22,27)
SMILES: CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4OC
Molecular Formula: C21H23N5O3S
Molecular Weight: 425.51

N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

CAS No.: 1215744-36-7

Cat. No.: VC4341026

Molecular Formula: C21H23N5O3S

Molecular Weight: 425.51

* For research use only. Not for human or veterinary use.

N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide - 1215744-36-7

Specification

CAS No. 1215744-36-7
Molecular Formula C21H23N5O3S
Molecular Weight 425.51
IUPAC Name N-[(2-methoxyphenyl)methyl]-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Standard InChI InChI=1S/C21H23N5O3S/c1-3-11-25-20(28)19-15(10-12-30-19)26-17(23-24-21(25)26)8-9-18(27)22-13-14-6-4-5-7-16(14)29-2/h4-7,10,12H,3,8-9,11,13H2,1-2H3,(H,22,27)
Standard InChI Key ZZTPWUBDDRDLGE-UHFFFAOYSA-N
SMILES CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4OC

Introduction

Potential Biological Activity

Heterocyclic compounds containing triazolo-pyrimidine frameworks are known to exhibit diverse biological activities. Based on structural analogs:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against bacterial and fungal strains due to their ability to disrupt microbial enzymes.

  • Anticancer Potential: The presence of fused triazolo-pyrimidine rings can interfere with DNA replication in cancer cells.

  • Anti-inflammatory Properties: Methoxybenzyl derivatives often exhibit anti-inflammatory effects by modulating enzymatic pathways such as cyclooxygenase (COX).

Further experimental studies like molecular docking and in vitro assays would be required to confirm these activities.

Synthesis Pathway

The synthesis of such compounds typically involves multi-step reactions:

  • Formation of the Triazolo-Pyrimidine Core:

    • Starting from thiophene derivatives and hydrazine-based precursors.

    • Cyclization reactions under acidic or basic conditions.

  • Introduction of Substituents:

    • Methoxybenzyl groups are introduced via nucleophilic substitution.

    • Amide formation is achieved using acylation reactions with appropriate carboxylic acid derivatives.

  • Purification and Characterization:

    • Techniques like recrystallization or chromatography are used for purification.

    • Characterization involves NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Applications and Research Directions

Given its structural complexity and potential bioactivity:

  • Pharmaceutical Development:

    • Investigated as a lead compound for drug discovery.

    • Could serve as a scaffold for designing enzyme inhibitors or receptor agonists/antagonists.

  • Material Science:

    • Heterocyclic compounds are sometimes explored for electronic or optical properties.

  • Toxicological Studies:

    • Necessary to evaluate safety profiles before therapeutic applications.

Research Gaps

To fully understand this compound's properties:

  • Experimental synthesis and characterization data are needed.

  • Biological testing (e.g., antimicrobial or anticancer assays) should be conducted.

  • Computational studies (e.g., molecular docking) can predict interactions with biological targets.

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